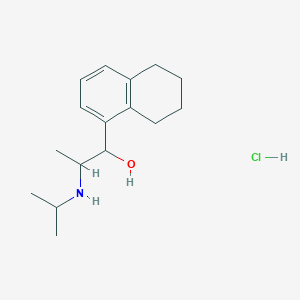
2-(Isopropylamino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-ol hydrochloride
Übersicht
Beschreibung
2-(Isopropylamino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-ol hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification and Derivatization
This compound has been utilized in forensic science for the identification and derivatization of selected cathinones. Advanced spectroscopic techniques like GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction have been employed for its detailed study. These techniques allow for the identification of diagnostic signals and the exploration of novel identification methods through thionation and amination reactions, highlighting its significance in forensic applications (Nycz et al., 2016).
Synthesis and Pharmacological Evaluation
The compound is involved in the synthesis of novel pharmacological agents. For instance, it has been used to create derivatives with beta-adrenergic blocking activity, showcasing its potential in the development of cardiovascular drugs. These derivatives have been tested in models like mouse ECG and isolated rat uterus, demonstrating their effectiveness in antagonizing isoprenaline-induced tachycardia and blocking adrenaline-induced relaxation. This indicates its pivotal role in the synthesis of agents with potential therapeutic applications (Jindal et al., 2003).
Synthesis of Anticancer Agents
Another significant application is in the synthesis of compounds for anticancer evaluation. The ability to react with various nucleophile agents to create derivatives with potential anticancer properties underlines its versatility and importance in medicinal chemistry. The synthesis and evaluation of these compounds contribute to the ongoing search for effective cancer treatments (Gouhar & Raafat, 2015).
Metabolism Studies
It has also been instrumental in studying metabolism, particularly in understanding the oxidative pathways of similar compounds. The identification and quantitative determination of metabolites are crucial for understanding the metabolic fate of pharmaceuticals and other related substances, providing insights into their safety and efficacy (Kojima et al., 1982).
Eigenschaften
IUPAC Name |
2-(propan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-11(2)17-12(3)16(18)15-10-6-8-13-7-4-5-9-14(13)15;/h6,8,10-12,16-18H,4-5,7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPEBCKNJSIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C(C1=CC=CC2=C1CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



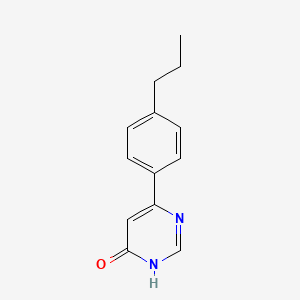
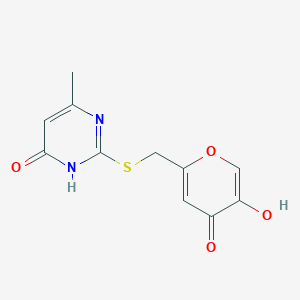
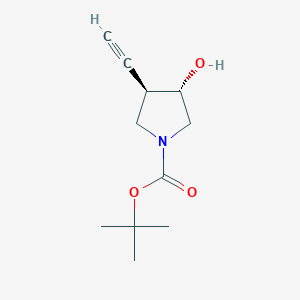
![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)
![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
![4-[(Oxolan-3-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1486854.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1486855.png)
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,8-dione](/img/structure/B1486857.png)
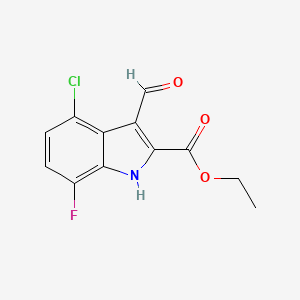
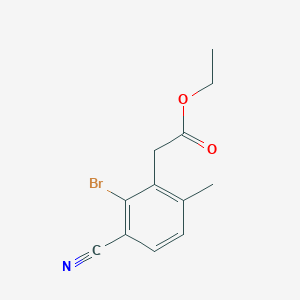
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1486862.png)
